molecular formula C9H11FO2 B7815903 (4-Ethoxy-3-fluorophenyl)methanol

(4-Ethoxy-3-fluorophenyl)methanol

Cat. No.: B7815903
M. Wt: 170.18 g/mol
InChI Key: NUFQHDWXIUIIFK-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with ethoxy and fluorine groups at the 4 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3-fluorophenyl)methanol typically involves the reaction of 4-ethoxy-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-Ethoxy-3-fluorobenzaldehyde or 4-ethoxy-3-fluorobenzoic acid.

    Reduction: 4-Ethoxy-3-fluorotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Ethoxy-3-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethoxy-4-fluorophenyl)methanol
  • (3-Ethoxy-5-fluorophenyl)methanol
  • (4-Ethoxy-2-fluorophenyl)methanol

Uniqueness

(4-Ethoxy-3-fluorophenyl)methanol is unique due to the specific positioning of the ethoxy and fluorine groups on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other isomers. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluorine) groups provides a unique balance of electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-ethoxy-3-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFQHDWXIUIIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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